molecular formula C9H7ClO3S B2475526 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride CAS No. 1935247-73-6

1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride

Cat. No.: B2475526
CAS No.: 1935247-73-6
M. Wt: 230.66
InChI Key: BLWPETYKWUHVLZ-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride is an organic compound with the molecular formula C9H7ClO3S and a molecular weight of 230.67 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to an indene ring system, which includes a ketone functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Result of Action

The molecular and cellular effects of 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets .

Preparation Methods

The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride typically involves the reaction of 1-Oxo-2,3-dihydro-1H-indene with chlorosulfonic acid. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction. The general synthetic route can be summarized as follows:

    Starting Material: 1-Oxo-2,3-dihydro-1H-indene

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: Low temperature, typically around 0°C to 5°C

    Product: this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

      Reagents: Amines, alcohols, thiols

      Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine

      Products: Sulfonamide, sulfonate ester, sulfonothioate derivatives

  • Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

      Reagents: Water or aqueous base

      Conditions: Room temperature or slightly elevated temperature

      Products: Sulfonic acid

  • Reduction: : The ketone group can be reduced to form the corresponding alcohol.

      Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

      Conditions: Typically carried out in anhydrous solvents

      Products: Alcohol derivatives

Scientific Research Applications

1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride has several applications in scientific research, including:

Comparison with Similar Compounds

1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride can be compared with other similar compounds, such as:

    1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the indene ring.

    1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: Contains a nitrile group instead of a sulfonyl chloride group.

    1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the sulfonyl chloride and ketone functional groups, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c10-14(12,13)9-3-1-2-6-7(9)4-5-8(6)11/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWPETYKWUHVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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